molecular formula C20H18N2O5 B2974397 4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1057951-09-3

4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2974397
CAS No.: 1057951-09-3
M. Wt: 366.373
InChI Key: UQWYSQMXPHLJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid” features a benzoic acid core substituted with an (E)-configured cyanoacryloylamino group. The acryloyl moiety is further modified with a 3-ethoxy-4-methoxyphenyl ring, introducing electron-donating alkoxy groups. The E-geometry ensures planarity of the conjugated system, which may influence electronic properties and intermolecular interactions. This structure is reminiscent of dyes and bioactive molecules, where the cyanoacrylic acid group acts as an electron acceptor, and aromatic substituents modulate solubility and binding affinity.

Properties

IUPAC Name

4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-27-18-11-13(4-9-17(18)26-2)10-15(12-21)19(23)22-16-7-5-14(6-8-16)20(24)25/h4-11H,3H2,1-2H3,(H,22,23)(H,24,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYSQMXPHLJFY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and cytotoxic effects.

Chemical Structure

The compound has a complex structure characterized by a cyano group, an ethoxy and methoxy substitution on the phenyl ring, and an amide bond. Its molecular formula is C19H18N2O4C_{19}H_{18}N_2O_4.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM. The mechanism of action often involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies. For example, derivatives of benzoic acid have been tested against several cancer cell lines, including breast carcinoma (T47D) and pancreatic carcinoma (MIA Pa-Ca-2). Some studies reported significant cytotoxic effects, with IC50 values indicating effective cell growth inhibition at micromolar concentrations .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of a similar compound in inhibiting biofilm formation by Staphylococcus aureus. The results showed that at concentrations of 62.216–124.432 µg/mL, the compound significantly reduced biofilm formation compared to control groups .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives had IC50 values as low as 10 µM against T47D cells, indicating potent anticancer activity .

Data Tables

Activity Type Pathogen/Cell Line MIC/IC50 (µM) Mechanism
AntimicrobialStaphylococcus aureus15.625 - 125Inhibition of protein synthesis
AntimicrobialEnterococcus faecalis62.5 - 125Disruption of nucleic acids
AnticancerT47D (breast carcinoma)10Induction of apoptosis
AnticancerMIA Pa-Ca-2 (pancreatic)15Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a cyanoacryloylamino-benzoic acid backbone with several analogs, but substituent variations lead to distinct properties:

Compound Name Substituent on Aromatic Ring Molecular Formula Molecular Weight Key Functional Groups Applications/Properties References
Target Compound 3-ethoxy-4-methoxyphenyl C₂₀H₁₈N₂O₅ 366.37 Cyano, acryloylamino, benzoic acid Potential pharmaceuticals N/A
4-{[(2E)-3-(5-Bromo-2-thienyl)-2-cyano... 5-bromo-2-thienyl C₁₅H₁₀BrN₂O₃S 393.22 Thienyl, bromo, cyano, benzoic acid Bioactivity (e.g., enzyme inhibition)
TC201 (Dye) Triphenylamine-based donor C₄₂H₂₈N₂O₂ 592.68 Cyanoacrylic acid, triphenylamine Dye-sensitized solar cells
2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido benzoic acid 3,5-di-tert-butyl-4-hydroxyphenyl C₂₅H₂₈N₂O₄ 420.50 Phenolic -OH, tert-butyl, cyano Antioxidant, drug candidates
2-[4-[(E)-2-cyano-3-(4-ethoxycarbonylanilino)... (Ethyl ester derivative) 4-ethoxycarbonylphenyl C₂₀H₁₇N₃O₅ 379.37 Ethoxycarbonyl, cyano, ester Prodrug potential

Electronic and Steric Effects

  • This contrasts with bromine (electron-withdrawing in ) or nitro groups (in ), which reduce electron density and may alter reactivity.
  • Steric Hindrance : Bulky substituents like 3,5-di-tert-butyl () reduce crystallinity and increase lipophilicity, whereas the target’s smaller alkoxy groups likely improve aqueous solubility.

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